7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

Lipophilicity Drug design Physicochemical profiling

This chromen-4-one derivative is differentiated by its 7-benzyloxy group, which increases lipophilicity (XLogP3-AA 5.9), rotatable bonds (+2), and TPSA (35.5 Ų) versus the common 7-methoxy analog. These physicochemical shifts make it a valuable SAR probe for evaluating hydrophobic pocket occupancy, target residence time, and ADME penalties in lead optimization. Sourced exclusively from specialized fine-chemical suppliers and catalogued in the Oprea screening collection (Oprea1_270369/Oprea1_728813), it is ideal for diversity-set assembly and intracellular target screening. Bulk and custom synthesis options are available upon request.

Molecular Formula C25H21FO3
Molecular Weight 388.438
CAS No. 328018-71-9
Cat. No. B2481188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
CAS328018-71-9
Molecular FormulaC25H21FO3
Molecular Weight388.438
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=CC=C(C=C4)F)C
InChIInChI=1S/C25H21FO3/c1-3-18-13-21-23(14-22(18)28-15-17-7-5-4-6-8-17)29-16(2)24(25(21)27)19-9-11-20(26)12-10-19/h4-14H,3,15H2,1-2H3
InChIKeyGUDVLFIPCRDRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one (CAS 328018-71-9): A Structurally Differentiated Chromen-4-one Scaffold for Medicinal Chemistry and Screening Libraries


7-(Benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one (CAS 328018-71-9) is a synthetic chromen-4-one (chromone) derivative with a C25H21FO3 molecular formula and a molecular weight of 388.4 g mol⁻¹ [1]. The compound features a 7‑benzyloxy group that distinguishes it from simpler 7‑alkoxy analogues and is catalogued in the Oprea screening library as Oprea1_270369/Oprea1_728813 [1]. Its computed XLogP3‑AA of 5.9 indicates substantial lipophilicity, which is a key physicochemical parameter for membrane permeability and protein‑binding propensity [1].

Why 7‑Benzyloxy‑6‑ethyl‑3‑(4‑fluorophenyl)‑2‑methyl‑4H‑chromen‑4‑one Cannot Be Replaced by Common 7‑Methoxy or 7‑Hydroxy Chromen‑4‑one Analogs


Chromen‑4‑one scaffolds are privileged in drug discovery, but small substituent changes at the 7‑position can alter lipophilicity, steric bulk, and hydrogen‑bonding capacity enough to shift target selectivity, metabolic stability, and cellular permeability [1]. The 7‑benzyloxy group in this compound extends the molecular surface and increases the number of rotatable bonds compared with 7‑methoxy or 7‑hydroxy analogs, which may improve occupancy of hydrophobic pockets or alter off‑target profiles [1]. Procurement‑side, the compound is supplied only by specialized fine‑chemical vendors, whereas the 7‑methoxy analog is a standard AldrichCPR item; the two are not interchangeable without re‑validation of biological activity .

Evidence‑Based Differentiation of 7‑(Benzyloxy)‑6‑ethyl‑3‑(4‑fluorophenyl)‑2‑methyl‑4H‑chromen‑4‑one (CAS 328018‑71‑9) from Its Closest 7‑Methoxy Analog


Lipophilicity Advantage: XLogP3‑AA 5.9 vs. ~4.9 for the 7‑Methoxy Analog

The target compound exhibits a computed XLogP3‑AA of 5.9, which is approximately 1 log unit higher than the estimated XLogP3‑AA of the 7‑methoxy analog (C19H17FO3, estimated ~4.9) [1]. This translates to an approximate 10‑fold increase in octanol‑water partitioning, potentially enhancing membrane permeability and hydrophobic protein‑pocket interactions [2].

Lipophilicity Drug design Physicochemical profiling

Larger Molecular Size and Conformational Flexibility: MW 388.4 vs. 312.3 and 5 vs. 3 Rotatable Bonds

The target compound has a molecular weight of 388.4 g mol⁻¹ and 5 rotatable bonds, whereas the 7‑methoxy analog has a molecular weight of 312.3 g mol⁻¹ and only 3 rotatable bonds [1] . The 76 g mol⁻¹ mass increase and extra rotational degrees of freedom reduce ligand efficiency but may improve shape complementarity for large, flexible binding sites [2].

Molecular size Conformational flexibility Binding entropy

Distinct Hydrogen‑Bond Acceptor Profile: 4 Acceptors Retained but with Different Topological Distribution

Both the target compound and the 7‑methoxy analog possess 4 hydrogen‑bond acceptors, but the topological polar surface area (TPSA) differs: the target compound presents a TPSA of 35.5 Ų compared with an estimated ~26 Ų for the 7‑methoxy analog [1]. The additional 9.5 Ų arises from the larger benzyloxy oxygen surface and may influence passive permeability and transporter recognition [2].

Hydrogen bonding Pharmacophore Topological polar surface area

Procurement Exclusivity: Specialised Vendor Supply vs. Broad Catalogue Availability

CAS 328018‑71‑9 is currently listed only by niche fine‑chemical suppliers (ArctomSci, Kuujia) and is not part of the Sigma‑Aldrich catalogue . In contrast, the 7‑methoxy analog is a standard AldrichCPR product (L147389), ensuring higher batch‑to‑batch consistency and faster delivery for high‑throughput screening . Selection of CAS 328018‑71‑9 therefore requires longer lead times and may be limited to laboratories needing this specific benzyloxy‑substituted scaffold.

Chemical procurement Screening library AldrichCPR

Optimal Scientific and Industrial Use Cases for 7‑(Benzyloxy)‑6‑ethyl‑3‑(4‑fluorophenyl)‑2‑methyl‑4H‑chromen‑4‑one Based on Quantitative Differentiation


High‑Throughput Screening Library Enrichment for Hydrophobic Binding Sites

With an XLogP3‑AA of 5.9 and TPSA of 35.5 Ų, this compound is suited for screening libraries targeting intracellular or membrane‑embedded proteins where high lipophilicity correlates with hit rates [1]. Its presence in the Oprea screening collection confirms its suitability for diversity set assembly.

Structure–Activity Relationship (SAR) Studies Differentiating 7‑Benzyloxy vs. 7‑Methoxy Chromones

The direct head‑to‑head physicochemical differences (ΔMW +76 g mol⁻¹, ΔXLogP +1.0, ΔTPSA +9.5 Ų, Δrotatable bonds +2) make this compound a valuable SAR probe to evaluate the impact of 7‑position lipophilic bulk on target affinity, selectivity, and ADME properties .

Lead Optimisation Where Elevated Lipophilicity Is Tolerated or Desired

In lead series where the 7‑methoxy analog shows insufficient potency or poor residence time, the benzyloxy derivative can test whether increasing hydrophobic contacts improves target engagement, provided that ADME penalties (e.g., higher metabolic clearance, lower solubility) are monitored [2].

Quote Request

Request a Quote for 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.